Telmisartan-d3 - 1189889-44-8

Telmisartan-d3

Catalog Number: EVT-1479264
CAS Number: 1189889-44-8
Molecular Formula: C33H30N4O2
Molecular Weight: 517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Telmisartan-d3 is intended for use as an internal standard for the quantification of telmisartan by GC- or LC-MS. Telmisartan is a nonpeptide angiotensin (AT) II receptor antagonist which selectively and insurmountably inhibits the AT II receptor subtype AT1 (Ki = 3.7 nM). It also acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), activating the receptor to 25-30% of that produced by the full agonist rosiglitazone ( EC50 = 4.5 μM). Through these actions, telmisartan potently reduces blood pressure in various animal models of hypertension, diminishing cardiac hypertrophy, cardiovascular and renal risk, and glomerulosclerosis.
One labelled form of Telmisartan, which is an angiotensin II receptor antagonist and could be used in the treatment of hypertensive.

Telmisartan

Compound Description: Telmisartan is an angiotensin II receptor antagonist, specifically targeting the angiotensin II type 1 receptor (AT1R). [] It is commonly used as an antihypertensive agent. [] Studies suggest that telmisartan exhibits partial agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. [, , ] This additional activity has sparked interest in its potential for treating diabetes mellitus due to its ability to regulate glucose and lipid metabolism, and improve insulin resistance. [, , ] Additionally, research suggests telmisartan may possess anticancer properties, inhibiting the proliferation and tumor growth of various cancer types, including gastric, esophageal squamous cell carcinoma, cholangiocarcinoma, and hepatocellular carcinoma. [, , , , ] These effects are attributed to cell cycle arrest, induction of apoptosis, and inhibition of specific signaling pathways, such as EGFR and the PI3K/AKT pathway. [, , , , ]

Losartan

Compound Description: Losartan is another angiotensin II receptor antagonist like telmisartan. [, ] It is also prescribed as an antihypertensive medication. [, ] In clinical studies, Losartan has shown effectiveness in reducing blood pressure and improving cardiovascular outcomes in patients with hypertension. [, ]

Relevance: Losartan belongs to the same drug class as telmisartan - Angiotensin II receptor blockers (ARBs). [, , ] These compounds share a similar core structure and mechanism of action, blocking the binding of angiotensin II to the AT1 receptor. Both losartan and telmisartan are considered structurally related due to their common pharmacophore and similar therapeutic applications.

Relevance: Olmesartan shares structural similarities with telmisartan as both are classified as angiotensin II receptor blockers (ARBs). [, , ] They share a common pharmacophore and exert their antihypertensive effects by antagonizing AT1 receptors. [, , ] Despite the structural similarities, olmesartan has been linked to a specific adverse effect, sprue-like enteropathy, which has not been widely reported with telmisartan. [, ] This difference highlights that subtle structural variations within a drug class can lead to distinct safety profiles.

Ramipril

Compound Description: Ramipril, unlike the previous compounds, is an angiotensin-converting-enzyme (ACE) inhibitor. [] ACE inhibitors like ramipril prevent the conversion of angiotensin I to angiotensin II, effectively reducing angiotensin II levels and ultimately lowering blood pressure. [] It is considered a first-line treatment for hypertension and has shown efficacy in reducing cardiovascular morbidity and mortality in patients with vascular disease or high-risk diabetes. []

Relevance: While ramipril and telmisartan belong to different drug classes (ACE inhibitors and ARBs respectively), they are related through their shared therapeutic target: the renin-angiotensin-aldosterone system (RAAS). [] Telmisartan, by blocking AT1 receptors, and ramipril, by inhibiting ACE, ultimately aim to reduce the effects of angiotensin II, albeit through different mechanisms. [] Therefore, ramipril is considered functionally related to telmisartan due to their involvement in regulating the RAAS and shared antihypertensive effects.

Valsartan, Irbesartan and Eprosartan

Compound Description: Valsartan, irbesartan, and eprosartan, are all angiotensin II receptor blockers (ARBs) that share a similar mechanism of action with telmisartan. [] Like other ARBs, these drugs have been used to treat hypertension and may have other cardiovascular benefits. []

Relevance: These ARBs (valsartan, irbesartan, and eprosartan) are structurally related to telmisartan, as they share a common pharmacophore and belong to the same drug class - Angiotensin II receptor blockers (ARBs). [] The structural similarities stem from their shared ability to bind to and block the AT1 receptor.

Source and Classification

Telmisartan-d3 is classified as an angiotensin II receptor antagonist, similar to its parent compound, telmisartan. It is utilized in various scientific studies, particularly in the pharmacokinetic assessment of telmisartan itself. This compound is synthesized from commercially available precursors and is often used in research settings to investigate drug interactions and metabolic pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Telmisartan-d3 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain deuterium.
  2. Deuteration: Deuterium incorporation is achieved through specific reactions designed to replace hydrogen atoms with deuterium isotopes.
  3. Formation of Telmisartan-d3: The final steps involve coupling reactions that yield Telmisartan-d3. These reactions may include decarboxylative cross-coupling methods that are efficient for synthesizing angiotensin II receptor antagonists .

The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Telmisartan-d3 consists of a biphenyl group linked to a tetrazole ring, characteristic of angiotensin receptor blockers. The presence of deuterium isotopes modifies the physical properties slightly compared to non-deuterated telmisartan but does not significantly alter its pharmacological activity.

  • Molecular Formula: C39H38D3N4O8
  • Molecular Weight: 696.76 g/mol
  • Structural Features: The deuterium atoms are incorporated at specific positions on the molecule, enhancing its utility in metabolic studies by providing distinct mass differences detectable by mass spectrometry .
Chemical Reactions Analysis

Reactions and Technical Details

Telmisartan-d3 undergoes various chemical reactions typical for pharmaceuticals, including:

  • Metabolism: In vivo studies show that Telmisartan-d3 can be metabolized through glucuronidation, leading to the formation of acyl-β-D-glucuronide derivatives. These metabolites are crucial for understanding the drug's pharmacokinetics.
  • Drug-Drug Interactions: Research investigates how other medications may influence the metabolism of Telmisartan-d3 by affecting glucuronidation enzymes like UDP-glucuronosyltransferases .

These reactions are essential for elucidating the pharmacological profile of telmisartan and its derivatives.

Mechanism of Action

Process and Data

Telmisartan acts primarily by blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and reduced blood pressure. The mechanism involves:

  1. Receptor Binding: Telmisartan-d3 binds to the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive effects.
  2. Signal Transduction Inhibition: This blockade disrupts downstream signaling pathways associated with increased vascular resistance and fluid retention.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Telmisartan-d3 exhibits physical and chemical properties akin to those of telmisartan but with modifications due to deuteration:

  • Solubility: Typically soluble in organic solvents like methanol and acetonitrile.
  • Stability: Deuterated compounds often exhibit enhanced stability under certain conditions compared to their non-deuterated counterparts.
  • Spectroscopic Properties: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy reveal distinct signals for deuterium-labeled sites, aiding in structural confirmation .
Applications

Scientific Uses

Telmisartan-d3 is primarily used in pharmacokinetic studies to:

  • Investigate metabolic pathways of telmisartan.
  • Explore drug-drug interactions involving telmisartan metabolites.
  • Provide insights into therapeutic strategies for hypertension management.

The unique properties of Telmisartan-d3 make it an invaluable tool for researchers aiming to optimize therapeutic regimens involving angiotensin II receptor antagonists .

Properties

CAS Number

1189889-44-8

Product Name

Telmisartan-d3

IUPAC Name

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid

Molecular Formula

C33H30N4O2

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3

InChI Key

RMMXLENWKUUMAY-HPRDVNIFSA-N

SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C

Synonyms

methyl]-2-biphenylcarboxylic Acid-d3; 4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-d3; 4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.